molecular formula C13H10F3NO4 B15289063 Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester CAS No. 63450-46-4

Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester

Cat. No.: B15289063
CAS No.: 63450-46-4
M. Wt: 301.22 g/mol
InChI Key: VUJLMASTRUYUHD-UHFFFAOYSA-N
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Description

Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester (CAS 63450-46-4) is a synthetic organic compound featuring a coumarin (benzopyran-2-one) backbone substituted with a trifluoromethyl (-CF₃) group at position 4 and a carbamic acid ethyl ester moiety at position 7 . This compound is primarily utilized as a biochemical intermediate in pharmaceuticals, agrochemicals, and specialty materials. Its structure combines the fluorescence properties of the coumarin core with the metabolic stability imparted by the trifluoromethyl group, making it valuable in enzyme substrate design and prodrug development . HANGZHOU JHECHEM CO LTD has supplied this compound for three years, highlighting its industrial relevance in high-purity chemical synthesis .

Properties

CAS No.

63450-46-4

Molecular Formula

C13H10F3NO4

Molecular Weight

301.22 g/mol

IUPAC Name

ethyl N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]carbamate

InChI

InChI=1S/C13H10F3NO4/c1-2-20-12(19)17-7-3-4-8-9(13(14,15)16)6-11(18)21-10(8)5-7/h3-6H,2H2,1H3,(H,17,19)

InChI Key

VUJLMASTRUYUHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester typically involves the reaction of the corresponding benzopyran derivative with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

    Starting Material: 2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-ol

    Reagent: Ethyl chloroformate

    Base: Triethylamine

    Solvent: Anhydrous dichloromethane

    Reaction Conditions: Room temperature, under nitrogen atmosphere

The reaction proceeds via nucleophilic attack of the hydroxyl group on the carbonyl carbon of ethyl chloroformate, followed by elimination of hydrochloric acid to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester is a complex organic compound belonging to the carbamic acid esters class. It features a benzopyran structure, characterized by fused benzene and pyran rings, and is substituted with a trifluoromethyl group. The ethyl ester functional group enhances its solubility and reactivity, making it interesting for various chemical applications.

Applications

Carbamic acid esters have a wide range of applications across various fields. Research into the interactions of [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl] carbamic acid ethyl ester with biological systems is crucial for understanding its potential therapeutic effects. Interaction studies typically focus on understanding its potential therapeutic effects which can guide further development and application in medicinal chemistry.

Structural Similarities

Several compounds share structural similarities with [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl] carbamic acid ethyl ester.

Examples of compounds with structural similarities:

Compound NameStructure FeaturesUnique Aspects
Methyl CarbamateSimple methyl ester of carbamic acidCommonly used as a reagent in organic synthesis
Butyl CarbamateButyl chain instead of ethylHigher lipophilicity compared to ethyl variant
Phenyl CarbamateContains a phenyl groupExhibits distinct biological activities
Ethyl CarbamateDirectly related as an ester of carbamic acidKnown for its carcinogenic properties

Mechanism of Action

The mechanism of action of carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed effects. The trifluoromethyl group and benzopyran ring contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Key Observations:

Ester Group Variation :

  • The ethyl ester (63450-46-4) offers moderate lipophilicity, balancing solubility and cell permeability, whereas the oleate ester (352525-07-6) is highly lipophilic, favoring interactions with lipid membranes .
  • Glucuronide derivatives (116523-83-2, 116523-81-0) are polar metabolites critical for detoxification pathways, contrasting with the parent compound’s role as a precursor .

The coumarin backbone likely mitigates metabolic activation risks .

Synthetic Utility :

  • The target compound (63450-46-4) serves as a scaffold for fluorinated prodrugs, while its glucuronide analogs are endpoints in metabolic studies .

Biological Activity

Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a benzopyran structure , characterized by a fused benzene and pyran ring, with a trifluoromethyl group that enhances its electrophilicity. The ethyl ester functional group contributes to its solubility and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that carbamic acid esters can exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific biological activities of [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl] carbamic acid ethyl ester are still under investigation, but preliminary studies suggest several key areas of interest:

  • Antimicrobial Activity : Some derivatives of carbamic acid esters have shown significant in vitro antimicrobial properties against various microorganisms. The minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) were determined in studies assessing their efficacy against bacteria, fungi, and algae .
  • Anticancer Potential : In clinical trials involving patients with leukemia and other cancers, the compound was administered at doses ranging from 1 to 6 g/day. Observed side effects included leukopenia (a decrease in white blood cell count), which may be beneficial in specific cancer contexts .
  • Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective properties. For example, some derivatives demonstrated inhibition of acetylcholinesterase (AChE) activity, which is significant in the context of Alzheimer's disease .

Synthesis Methods

The synthesis of carbamic acid esters typically involves several chemical reactions. For [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl] carbamic acid ethyl ester, methods may include:

  • Michael Addition : This reaction involves the addition of an ethyl carbamate to β-alkoxyvinyl trihalomethyl ketones.
  • Reduction Reactions : Following the initial synthesis steps, reduction processes using agents like sodium borohydride can yield the desired carbamate derivatives .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialSignificant activity against bacteria and fungi
AnticancerInduced leukopenia; potential benefits for leukemia
NeuroprotectiveAChE inhibition; potential for Alzheimer's treatment

Notable Research Findings

  • A study assessing the antimicrobial activity of various carbamate derivatives found that certain compounds exhibited potent effects against a range of pathogens, suggesting that structural modifications could enhance efficacy .
  • Clinical assessments highlighted the compound's role in reducing white blood cell counts in cancer patients, indicating a possible therapeutic angle in leukemia treatment .
  • Investigations into neuroprotective properties revealed that certain derivatives could inhibit AChE effectively, presenting opportunities for developing treatments for neurodegenerative diseases .

Q & A

Basic: What synthetic methodologies are effective for preparing this compound?

Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:

  • Catalytic System : Palladium acetate (II) (3 mol%) with 2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl (XPhos) as a ligand .
  • Solvent/Reagents : 1,4-dioxane and cesium carbonate as a base under nitrogen at 100°C for 12–24 hours .
  • Purification : Column chromatography (0–20% ethyl acetate/hexane gradient) yields ~74% pure product .
    Critical Parameters : Ligand-to-palladium ratios and solvent choice significantly impact reaction efficiency.

Basic: What analytical techniques validate its structural identity and purity?

Methodological Answer:

  • LCMS : Confirms molecular weight (e.g., observed m/z 334 [M-H]⁻ for a structurally similar carbamate) .
  • HPLC : Retention time analysis (e.g., 1.02 minutes under SQD-AA05 conditions) ensures purity .
  • NMR : Use ¹H/¹³C NMR to verify benzopyran core and trifluoromethyl/ethyl ester substituents (data not shown but standard for carbamates).

Advanced: How does the ethyl ester moiety influence toxicity compared to other carbamate esters?

Methodological Answer:
Ethyl esters (like urethane) exhibit higher carcinogenic potential due to metabolic activation into vinyl intermediates and epoxides, unlike butyl esters .
Experimental Validation :

  • Compare tumor incidence in murine models treated with ethyl vs. butyl carbamates.
  • Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways and identify reactive intermediates .

Advanced: What strategies assess its HDAC6 inhibitory activity?

Methodological Answer:

  • In Vitro Assays : Use fluorogenic substrates (e.g., BATCP) to measure deacetylation rates. BATCP’s structure includes a benzopyran-linked carbamate, enabling competitive inhibition studies .
  • IC₅₀ Determination : Titrate compound concentration against HDAC6 enzyme activity (purified or in cell lysates) .
  • Structural Analysis : Molecular docking predicts binding interactions with HDAC6’s catalytic zinc ion .

Advanced: How to resolve contradictions in metabolic stability across studies?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify glucuronide conjugates (e.g., β-D-glucopyranosiduronic acid derivatives) in hepatic microsomes .
  • Species-Specific Metabolism : Compare metabolic pathways in human vs. rodent liver S9 fractions to address interspecies variability .
  • Enzyme Knockdown Models : CRISPR/Cas9-mediated deletion of CYP450 isoforms (e.g., CYP3A4) clarifies metabolic activation routes .

Basic: What structural features drive its biological activity?

Methodological Answer:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability .
  • Benzopyran Core : Facilitates π-π stacking with enzyme active sites (e.g., HDAC6 or leukotriene receptors) .
  • Ethyl Ester : Balances solubility and cell permeability for in vivo efficacy .

Advanced: How to optimize multi-step synthesis for higher yields?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂, Pd(dppf)Cl₂, or Ni catalysts for coupling efficiency .
  • Solvent Optimization : Replace 1,4-dioxane with toluene or THF to reduce side reactions.
  • Workup Adjustments : Use aqueous potassium dihydrogen phosphate to improve extraction efficiency .

Advanced: What pharmacokinetic studies are recommended for this compound?

Methodological Answer:

  • Plasma Stability : Incubate with plasma at 37°C and quantify parent compound via LC-MS/MS .
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁸F) for PET imaging in rodent models .
  • Half-Life Calculation : Use non-compartmental analysis of concentration-time curves after IV/oral dosing.

Basic: How to identify and remove common synthetic impurities?

Methodological Answer:

  • Major Impurities : Unreacted aryl bromides or tert-butyl carbamate intermediates.
  • Removal : Silica gel chromatography (0–20% ethyl acetate/hexane) effectively isolates the product .
  • Quality Control : Monitor by TLC or HPLC-DAD for residual palladium (<10 ppm) .

Advanced: Can computational modeling predict its enzyme inhibition?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to HDAC6 (PDB: 5EDU) .
  • QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl) with IC₅₀ values from assay data .
  • MD Simulations : Analyze ligand-enzyme complex stability over 100-ns trajectories (AMBER/CHARMM) .

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